1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine
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Overview
Description
1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 3-bromophenyl group and two fluorine atoms
Preparation Methods
The synthesis of 1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 3-bromophenyl ethyl ketone.
Formation of Intermediate: The ketone undergoes a Friedel-Crafts acylation to introduce the piperidine ring.
Introduction of Fluorine Atoms: The difluorination is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C).
Scientific Research Applications
1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing treatments for neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for creating advanced materials with specific electronic or optical characteristics.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine can be compared with other similar compounds, such as:
1-[2-(4-Bromophenyl)-ethyl]-4,4-difluoropiperidine: Differing only in the position of the bromine atom, this compound may exhibit different reactivity and biological activity.
1-[2-(3-Chlorophenyl)-ethyl]-4,4-difluoropiperidine: The substitution of bromine with chlorine can lead to variations in chemical properties and applications.
Properties
Molecular Formula |
C13H16BrF2N |
---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]-4,4-difluoropiperidine |
InChI |
InChI=1S/C13H16BrF2N/c14-12-3-1-2-11(10-12)4-7-17-8-5-13(15,16)6-9-17/h1-3,10H,4-9H2 |
InChI Key |
TZJWXRJVZIOABI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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